molecular formula C14H13NO3 B13732327 Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- CAS No. 46874-41-3

Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-

Cat. No.: B13732327
CAS No.: 46874-41-3
M. Wt: 243.26 g/mol
InChI Key: RSZZTTIBNGXAEI-UHFFFAOYSA-N
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Description

Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- (CAS 46874-41-3) is a naphthalene-derived acetamide compound with an acetyloxy (-OAc) substituent at the 5-position of the naphthalenyl group. Its molecular formula is C₁₄H₁₃NO₃, and its molecular weight is 243.26 g/mol. The compound is characterized by a planar naphthalene core conjugated to an acetamide moiety, with the acetyloxy group enhancing lipophilicity and influencing electronic properties.

Properties

CAS No.

46874-41-3

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(5-acetamidonaphthalen-1-yl) acetate

InChI

InChI=1S/C14H13NO3/c1-9(16)15-13-7-3-6-12-11(13)5-4-8-14(12)18-10(2)17/h3-8H,1-2H3,(H,15,16)

InChI Key

RSZZTTIBNGXAEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- typically involves the acetylation of 5-hydroxy-1-naphthalenyl acetamide. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds :

Acetamide, N-[4-(acetyloxy)-1-naphthalenyl]- (CAS 98728-71-3) Substituent position: Acetyloxy at 4-position. Molecular formula: C₁₄H₁₃NO₃.

N-(7-Hydroxy-1-naphthalenyl)acetamide (CAS 6470-18-4) Substituent: Hydroxyl (-OH) at 7-position. Molecular formula: C₁₂H₁₁NO₂. Impact: The hydroxyl group increases polarity, enhancing hydrogen-bonding capacity but reducing membrane permeability compared to acetyloxy derivatives .

2-(Acetylamino)naphthalene-1,4-diyl diacetate (CAS 6300-60-3) Substituents: Acetamide at 1-position and acetyloxy at 4-position. Molecular formula: C₁₆H₁₅NO₅.

Functionalized Acetamide Derivatives

Key Compounds :

N-(1-Naphthyl)-2-phenylacetamide (CAS 73548-14-8) Substituent: Phenyl group on the acetamide chain. Molecular formula: C₁₈H₁₅NO. Impact: The phenyl group introduces π-π stacking interactions, enhancing affinity for aromatic enzyme pockets compared to acetyloxy-substituted analogs .

N-(Naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide (CAS 314245-06-2)

  • Substituent: Tetrazole-thio group.
  • Molecular formula: C₁₉H₁₅N₅OS.
  • Impact : The tetrazole moiety adds hydrogen-bonding and metal-coordination capabilities, broadening pharmacological applications .

Physicochemical and Pharmacological Properties

Physicochemical Comparison

Compound (CAS) Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
N-[5-(Acetyloxy)-1-naphthalenyl] (46874-41-3) 243.26 2.8* Acetyloxy, Acetamide
N-[4-(Acetyloxy)-1-naphthalenyl] (98728-71-3) 243.26 2.7* Acetyloxy, Acetamide
N-(7-Hydroxy-1-naphthalenyl) (6470-18-4) 201.22 1.5 Hydroxyl, Acetamide
N-(1-Naphthyl)-2-phenylacetamide (73548-14-8) 261.32 3.2 Phenyl, Acetamide

*Estimated using fragment-based methods.

Biological Activity

Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-, also known by its CAS number 46874-41-3, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula: C₁₄H₁₃NO₃
  • Molecular Weight: 243.26 g/mol
  • IUPAC Name: N-[5-(acetyloxy)-1-naphthalenyl]acetamide
  • InChI Key: RSZZTTIBNGXAEI-UHFFFAOYSA-N

The biological activity of Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure allows it to engage with enzymes and receptors, potentially influencing numerous cellular pathways. One key area of investigation is its role as a heme oxygenase-1 (HO-1) inhibitor, which is significant in cancer biology due to HO-1's association with tumor progression and chemoresistance .

Anticancer Potential

Recent studies have explored the anticancer properties of Acetamide derivatives. For instance, compounds structurally related to Acetamide have shown promising results in inhibiting HO-1 activity in various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. The most notable findings indicated that certain derivatives exhibited potent inhibitory effects on HO-1 with IC₅₀ values as low as 8 µM .

Data Table: Biological Activity Summary

Biological Activity Tested Compounds Cell Lines IC₅₀ Values (µM) Notes
HO-1 InhibitionAcetamide DerivativesU87MG≤ 8Strong correlation with reduced tumor growth
Antibacterial ActivityRelated AcetamidesVarious1 - 8Effective against MRSA and E. coli

Case Study 1: HO-1 Inhibition in Glioblastoma Cells

A study investigated the effects of an Acetamide derivative on glioblastoma cells (U87MG). The compound was found to significantly reduce cell viability and invasion capabilities while inhibiting HO-1 expression levels. This suggests a potential therapeutic application for Acetamide derivatives in treating aggressive brain tumors .

Case Study 2: Antibacterial Efficacy

Another exploration into the antibacterial properties of acetamide derivatives revealed strong activity against Staphylococcus aureus and Escherichia coli. Compounds showed minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL, indicating their potential as effective antibacterial agents .

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